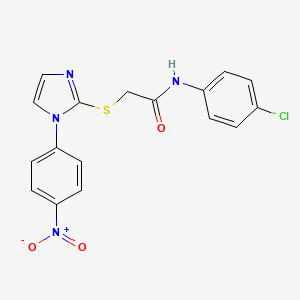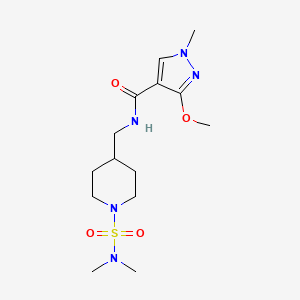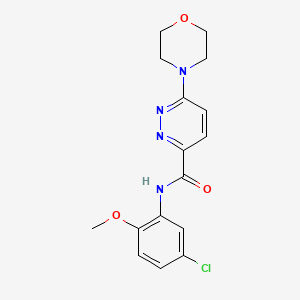![molecular formula C24H18ClF3N4O2 B2422418 1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796904-73-8](/img/structure/B2422418.png)
1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H18ClF3N4O2 and its molecular weight is 486.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Forms and Bioavailability
- Research on polymorphs of a related compound showed that different crystalline forms (alpha and beta) can be obtained by varying recrystallization methods. These forms, along with an amorphous version, were sparingly soluble in water, leading to investigations on solubilization methods. Enhanced bioavailability was observed in some forms, highlighting the importance of crystal forms in drug development (Yano et al., 1996).
Gastrin/Cholecystokinin-B Receptor Antagonism
- YF476, a closely related compound, was synthesized as a gastrin/cholecystokinin-B (CCK-B) receptor antagonist. Its pharmacological profile was studied both in vitro and in vivo, indicating its potential for clinical applications (Takinami et al., 1997).
Antagonist Activity in Gastric Acid Secretion
- A study on a similar compound, YF476, showed its efficacy as a gastrin/CCK-B antagonist, particularly in inhibiting pentagastrin-induced gastric acid secretion in animals. This suggests its potential use in treating conditions like gastro-oesophageal reflux disease (Semple et al., 1997).
Antioxidant Activity
- Research into derivatives of a related compound identified potential antioxidant activities. The synthesis involved various reactions, including condensation and characterization by spectral data, underlining the diverse applications of these compounds in pharmacology (George et al., 2010).
Receptor Binding for Tumor Targeting
- Novel radioiodinated 1,4-benzodiazepines were developed as selective antagonists for cholecystokinin receptors. Their high affinity and selectivity make them suitable for in vivo tumor targeting, showing the compound's potential in cancer research (Akgün et al., 2009).
Pharmacological Profile
- YM022, a compound closely related to the query, demonstrated potent and highly selective antagonism of gastrin/CCK-B receptors, with potential applications in treating conditions like acid-related diseases (Nishida et al., 1994).
Synthesis and Characterization
- Studies focused on the synthesis and characterization of similar compounds, including isotopic labeling and pharmacological profiling, indicate the compound's potential in advanced pharmaceutical research (Matloubi et al., 2002).
Irreversible Antagonist Behavior
- Research into YM022, a similar compound, showed its behavior as an irreversible antagonist for the CCK-B receptor, indicating a unique pharmacological profile useful for specific therapeutic applications (Dunlop et al., 1997).
Properties
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-18-12-11-15(13-17(18)25)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHSYODLRQTTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)

![(3E)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2422339.png)


![3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2422345.png)
![3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)
![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)
![Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422351.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)
![N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2422354.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)
![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)
